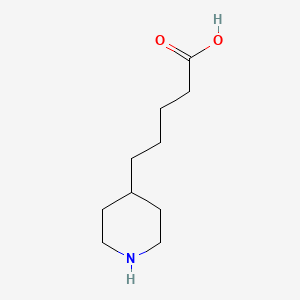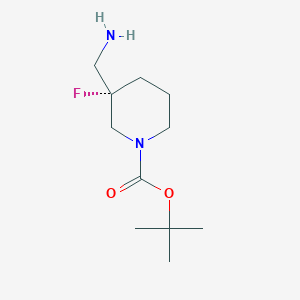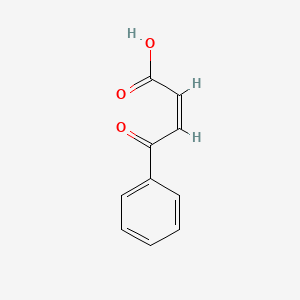![molecular formula C14H24F2N2O2 B11754994 tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11754994.png)
tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Preparation Methods
The synthesis of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to form the carbamate . Industrial production methods often utilize similar synthetic routes but may involve different catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkoxides or amines.
Scientific Research Applications
tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, making the carbamate stable under various reaction conditions. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol. This cleavage is facilitated by the formation of a stable tert-butyl carbocation .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
®-3-(Boc-amino)piperidine: Another carbamate used as a protecting group for amines.
tert-Butyl ®-piperidin-3-ylcarbamate: A related compound with a different amine structure.
The uniqueness of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate lies in its specific structure, which provides unique steric and electronic properties, making it particularly effective in certain synthetic applications.
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)/t10-/m1/s1 |
InChI Key |
NIEVTJVHKAWSLT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(CC12CCNCC2)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid](/img/structure/B11754914.png)
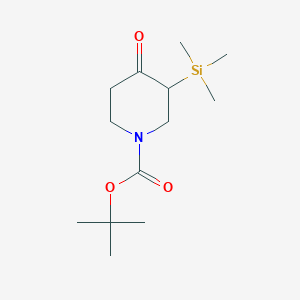
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11754921.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754927.png)
![(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione](/img/structure/B11754935.png)
![Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11754939.png)
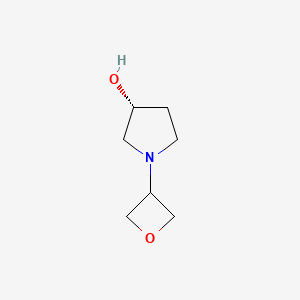
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B11754952.png)
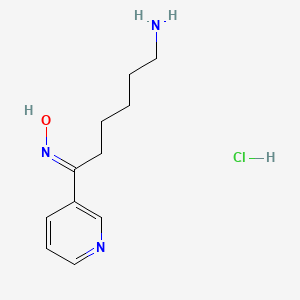
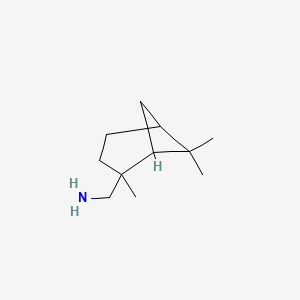
![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)
